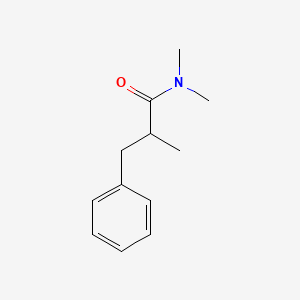
N~2~-(1-naphthylacetyl)asparagine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~-(1-naphthylacetyl)asparagine is a synthetic organic compound with the molecular formula C16H16N2O4 It is characterized by the presence of a naphthyl group attached to the acetyl group of asparagine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(1-naphthylacetyl)asparagine typically involves the acylation of asparagine with 1-naphthylacetic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. Common reagents used in this synthesis include acyl chlorides or anhydrides, and the reaction is often catalyzed by a base such as pyridine or triethylamine.
Industrial Production Methods
Industrial production of N2-(1-naphthylacetyl)asparagine may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N~2~-(1-naphthylacetyl)asparagine can undergo various chemical reactions, including:
Oxidation: The naphthyl group can be oxidized to form naphthoquinone derivatives.
Reduction: The carbonyl group in the acetyl moiety can be reduced to form alcohol derivatives.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the naphthyl group can yield naphthoquinone derivatives, while reduction of the acetyl group can produce alcohol derivatives.
Scientific Research Applications
N~2~-(1-naphthylacetyl)asparagine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential role in modulating biological processes, such as enzyme activity and protein interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or in drug delivery systems.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N2-(1-naphthylacetyl)asparagine involves its interaction with specific molecular targets. The naphthyl group can interact with hydrophobic pockets in proteins, while the acetyl and amide groups can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N~2~-(1-naphthylacetyl)glutamine
- N~2~-(1-naphthylacetyl)alanine
- N~2~-(1-naphthylacetyl)glycine
Uniqueness
N~2~-(1-naphthylacetyl)asparagine is unique due to the presence of both a naphthyl group and an asparagine moiety. This combination allows for specific interactions with biological targets that are not possible with other similar compounds. The presence of the naphthyl group also imparts unique chemical properties, such as increased hydrophobicity and potential for π-π interactions.
Properties
Molecular Formula |
C16H16N2O4 |
|---|---|
Molecular Weight |
300.31 g/mol |
IUPAC Name |
4-amino-2-[(2-naphthalen-1-ylacetyl)amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C16H16N2O4/c17-14(19)9-13(16(21)22)18-15(20)8-11-6-3-5-10-4-1-2-7-12(10)11/h1-7,13H,8-9H2,(H2,17,19)(H,18,20)(H,21,22) |
InChI Key |
MDBKOWLNEJOEAD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CC(=O)NC(CC(=O)N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(4-Chloro-3-nitrophenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B11957502.png)



![1,2-Bis(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)ethanol hydrochloride](/img/structure/B11957539.png)




![4-{(E)-[2-(anilinocarbothioyl)hydrazono]methyl}phenyl 2-chlorobenzoate](/img/structure/B11957561.png)



